

Application Notes and Protocols for the Analytical Characterization of 1-Cyclohexenylacetonitrile

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Compound of Interest

Compound Name: 1-Cyclohexenylacetonitrile

Cat. No.: B146470

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of **1-Cyclohexenylacetonitrile** (CAS No. 6975-71-9), a versatile intermediate in organic synthesis. The following protocols are designed to ensure accurate and reproducible results for identity, purity, and stability assessments.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of **1-Cyclohexenylacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the unambiguous structural verification of **1-Cyclohexenylacetonitrile**, providing a detailed map of the proton and carbon skeleton.^[1]

1.1.1. ¹H NMR Spectroscopy

- Purpose: To identify the different types of protons and their connectivity in the molecule.
- Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of **1-Cyclohexenylacetonitrile** in approximately 0.7 mL of CDCl₃.
- Instrument: A 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s
 - Spectral width: -2 to 12 ppm

Expected Chemical Shifts:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.8 - 6.0	m	1H	Olefinic proton (=CH-)
~3.1	s	2H	Methylene protons (-CH ₂ -CN)
~2.1 - 2.3	m	4H	Allylic methylene protons (-CH ₂ -C=)
~1.5 - 1.7	m	4H	Aliphatic methylene protons (-CH ₂ -)

1.1.2. ¹³C NMR Spectroscopy

- Purpose: To identify the number of unique carbon atoms and their chemical environment.
- Solvent: Deuterated chloroform (CDCl_3).
- Reference: CDCl_3 at 77.16 ppm.

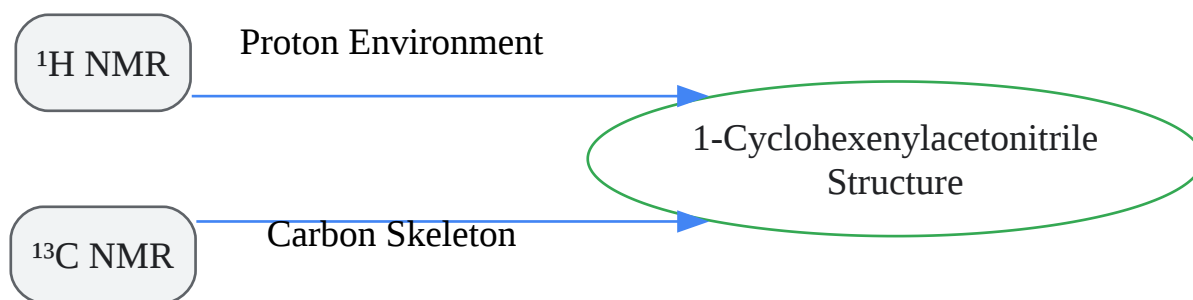
Experimental Protocol:

- Sample Preparation: Dissolve 20-50 mg of **1-Cyclohexenylacetonitrile** in approximately 0.7 mL of CDCl_3 .
- Instrument: A 75 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Proton-decoupled
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 45°
 - Acquisition time: 1.5 s
 - Spectral width: -5 to 220 ppm

Expected Chemical Shifts:

Chemical Shift (ppm)	Assignment
~135	Quaternary olefinic carbon (-C=)
~125	Tertiary olefinic carbon (=CH-)
~118	Nitrile carbon (-CN)
~30 - 40	Methylene carbons (-CH ₂ -)
~20 - 30	Methylene carbons (-CH ₂ -)
~15	Methylene carbon (-CH ₂ -CN)

Logical Relationship of NMR Assignments



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Caption: Relationship between NMR data and molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1-Cyclohexenylacetonitrile**.

Experimental Protocol:

- **Sample Preparation:** A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- **Instrument:** A Fourier-Transform Infrared (FTIR) spectrometer.

- Acquisition Parameters:
 - Spectral range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16

Characteristic IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Assignment
~3030	Medium	=C-H stretch (alkene)
~2930, 2860	Strong	C-H stretch (aliphatic)
~2245	Medium	C≡N stretch (nitrile)
~1650	Medium	C=C stretch (alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol (Electron Ionization - GC-MS):

- Sample Preparation: Prepare a dilute solution of **1-Cyclohexenylacetonitrile** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- GC Conditions: See Section 2.1 for a detailed GC protocol.

Expected Fragmentation Pattern:

m/z	Proposed Fragment
121	$[M]^+$ (Molecular Ion)
94	$[M - HCN]^+$
80	$[M - CH_2CN]^+$
67	$[C_5H_7]^+$

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of **1-Cyclohexenylacetonitrile** and quantifying any impurities.

Gas Chromatography (GC)

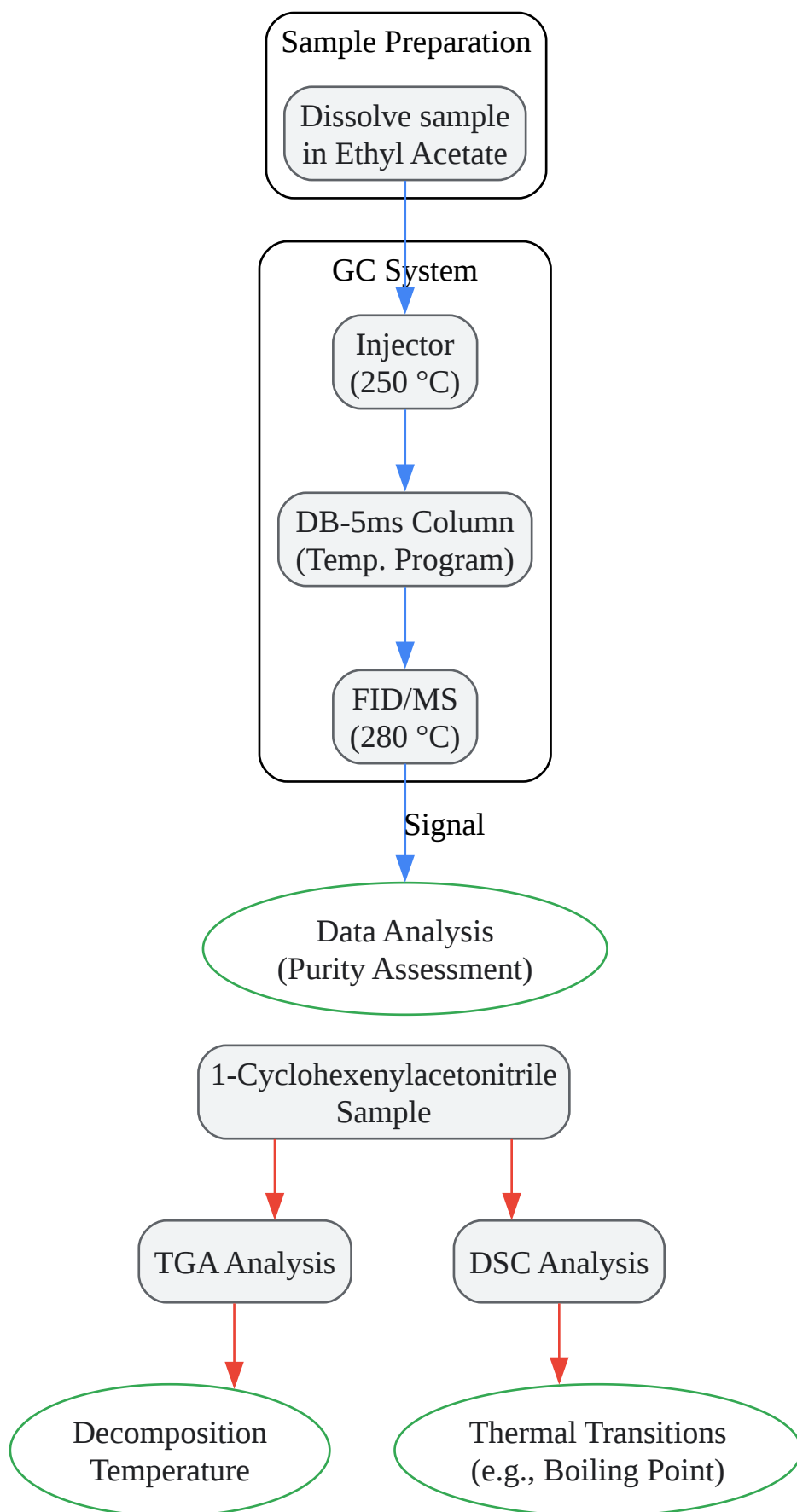
GC is a primary method for determining the purity of volatile compounds like **1-Cyclohexenylacetonitrile**.

Experimental Protocol:

- Sample Preparation: Prepare a 1 mg/mL solution of **1-Cyclohexenylacetonitrile** in a suitable solvent like ethyl acetate.
- Instrument: A Gas Chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).
- GC Conditions:
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Injector Temperature: 250 °C.
 - Injection Volume: 1 μ L with a split ratio of 50:1.

- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 minutes at 250 °C.
- Detector Temperature (FID): 280 °C.

Experimental Workflow for GC Analysis



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References

- 1. mt.com [mt.com]
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